6-(3,4-Dimethoxyphenyl)-1-ethyl-4-mesitylimino-3-methyl-3,4-dihydro-2(1H)-pyrimidinone
Overview
Description
Scientific Research Applications
Polymorphism and Physicochemical Characterization
6-(3,4-Dimethoxyphenyl)-1-ethyl-4-mesitylimino-3-methyl-3,4-dihydro-2(1H)-pyrimidinone, known as FK664, exhibits polymorphism characterized through X-ray powder diffractometry, differential scanning calorimetry (DSC), and IR spectroscopy. Two polymorphs, Forms A and B, were identified, each crystallizing in different space groups but maintaining similar conformational features. This compound's conformation involves three rigid planes, with the molecules packed differently in each polymorph. These polymorphs' stability and heat of fusion provide insights into the compound's physicochemical properties (Miyamae et al., 1991).
Cardiovascular Pharmacology
FK664 displays significant cardiovascular effects. It is an orally effective cardiotonic agent with vasodilating activity in both resistance and capacitance vessels. The compound's vasodilating and inotropic activities are primarily due to increased cyclic adenosine monophosphate (cAMP) levels, attributed to cyclic AMP phosphodiesterase inhibition. FK664’s pharmacological profile, which includes potent preload reduction and mild cardiac stimulation, suggests potential benefits in congestive heart failure management (Sudo et al., 1993).
Synthesis and Structural Analysis
The synthesis and structural evaluation of ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate, a derivative of FK664, have been explored. This compound was grown using the slow evaporation technique and characterized through X-ray diffraction, FT-IR, FT-Raman, and NMR spectra. Its molecular structure and interactions were studied, providing insight into its potential applications in materials science, particularly in nonlinear optical analysis (Dhandapani et al., 2017).
Potential Anticancer and Anti-Inflammatory Applications
Novel pyrazolopyrimidines derivatives, including variants of FK664, have been synthesized and evaluated as potential anticancer and anti-5-lipoxygenase agents. These compounds demonstrate cytotoxic effects against specific cancer cell lines and inhibit 5-lipoxygenase, suggesting potential applications in cancer therapy and inflammation treatment (Rahmouni et al., 2016).
Properties
IUPAC Name |
6-(3,4-dimethoxyphenyl)-1-ethyl-3-methyl-4-(2,4,6-trimethylphenyl)iminopyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3/c1-8-27-19(18-9-10-20(29-6)21(13-18)30-7)14-22(26(5)24(27)28)25-23-16(3)11-15(2)12-17(23)4/h9-14H,8H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGHXRNCHYRYRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=NC2=C(C=C(C=C2C)C)C)N(C1=O)C)C3=CC(=C(C=C3)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94936-90-0 | |
Record name | FK 664 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094936900 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.